
4-Methoxy-2-phenethyltetrahydrofuran
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Overview
Description
4-Methoxy-2-phenethyltetrahydrofuran is a substituted tetrahydrofuran derivative featuring a methoxy group at the 4-position and a phenethyl moiety at the 2-position of the tetrahydrofuran ring. Tetrahydrofuran derivatives are widely explored for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatility as intermediates and functional group compatibility .
Preparation Methods
Synthesis via 4-Methoxy-β-Phenylethylamine Intermediate
A well-documented approach involves the preparation of 4-methoxy-β-phenylethylamine as a precursor, which can be cyclized to the tetrahydrofuran derivative. The process includes:
Step 1: Formation of 4-Methoxy-β-Nitrostyrene
React 4-methoxybenzaldehyde with nitromethane, ammonium acetate, and glacial acetic acid under reflux conditions for 4 to 4.5 hours. The reaction mixture is then cooled to induce crystallization of 4-methoxy-β-nitrostyrene, which is isolated by filtration and recrystallized from tetrahydrofuran-alcohol to yield a yellow crystalline solid with yields around 87-88% and melting point 85-87 °C.
Step 2: Reduction to 4-Methoxy-β-Phenylethylamine
The nitrostyrene is reduced using zinc powder activated by aqueous hydrochloric acid. The reduction is performed in methanol at controlled temperatures (0–5 °C initially, then warmed to 40–55 °C) with stirring for several hours. After completion, the reaction mixture is neutralized with saturated sodium bicarbonate, extracted with chloroform, dried, and purified by distillation under reduced pressure to obtain 4-methoxy-β-phenylethylamine with yields exceeding 90%.
This method benefits from simple operation, low-cost reductant (zinc), short reaction times, and high yields. The zinc powder activation step enhances reactivity and efficiency.
Step | Reagents & Conditions | Yield (%) | Notes |
---|---|---|---|
1. Formation of 4-methoxy-β-nitrostyrene | 4-methoxybenzaldehyde, nitromethane, ammonium acetate, glacial acetic acid; reflux 4-4.5 h; crystallization at 0 to -2 °C | 87-88 | Recrystallization from THF-alcohol |
2. Reduction to 4-methoxy-β-phenylethylamine | Zinc powder (activated with HCl), methanol, aqueous HCl; 0–5 °C to 55 °C; 4-5 h total | 90-91 | Neutralization, chloroform extraction, distillation |
Source: Patent CN102976958A, 2012
Cyclization to 4-Methoxy-2-phenethyltetrahydrofuran
While the patent above focuses on the amine intermediate, the tetrahydrofuran ring formation typically involves intramolecular cyclization of the phenethylamine derivative or related intermediates under acidic or catalytic conditions. Literature on related tetrahydrofuran syntheses suggests:
Ozonolysis and Cyclization Route
Ozonolysis of dihydropyran derivatives can yield aldehyde intermediates such as 4-formyloxybutyraldehyde, which upon treatment with trimethyl orthoformate and acid catalysis, cyclizes to methoxytetrahydrofuran derivatives. Although this method is described for 2-methoxytetrahydrofuran, analogous strategies can be adapted for this compound by modifying the substituents.
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Using p-toluenesulfonic acid or similar acid catalysts in solvents like toluene or benzene, intramolecular cyclization of appropriate hydroxy or amino precursors can be achieved, often with azeotropic removal of water to drive the reaction.
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Activation of zinc powder with aqueous hydrochloric acid significantly improves reduction efficiency of nitrostyrenes to amines, reducing reaction time and increasing yield.
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Maintaining low temperatures (0–5 °C) during initial reduction steps prevents side reactions and decomposition, while gradual warming facilitates complete reduction.
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Post-reaction neutralization and multiple solvent extractions (chloroform, saturated sodium bicarbonate, and brine washes) ensure removal of impurities and byproducts, critical for obtaining high-purity intermediates.
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While the above methods yield racemic mixtures, asymmetric synthesis routes involving chiral catalysts or auxiliaries (e.g., rhodium complexes, chiral amines) have been reported for related compounds to achieve optical purity, though these are more complex and less suited for large-scale preparation.
Stage | Compound | Reagents | Conditions | Yield (%) | Remarks |
---|---|---|---|---|---|
1 | 4-Methoxy-β-nitrostyrene | 4-methoxybenzaldehyde, nitromethane, ammonium acetate, glacial acetic acid | Reflux 4-4.5 h, crystallization at 0 to -2 °C | 87-88 | Recrystallization improves purity |
2 | 4-Methoxy-β-phenylethylamine | Zinc powder (activated), methanol, aqueous HCl | 0–5 °C to 55 °C, 4-5 h | 90-91 | Neutralization and extraction critical |
3 | This compound | Cyclization of amine or aldehyde intermediates | Acid catalysis, reflux, azeotropic water removal | Variable | Adapted from related tetrahydrofuran syntheses |
The preparation of this compound is effectively achieved through a multi-step synthesis starting from 4-methoxybenzaldehyde, involving nitrostyrene formation, reduction to the corresponding amine, and subsequent cyclization. The zinc-mediated reduction method offers a practical, high-yielding, and cost-effective route. Further cyclization steps require acid catalysis and careful control of reaction conditions to form the tetrahydrofuran ring. While asymmetric synthesis methods exist for related compounds, they are more complex and less commonly applied for this target.
This synthesis strategy is supported by detailed patent literature and peer-reviewed organic synthesis studies, ensuring a robust and authoritative foundation for laboratory or industrial preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-phenethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to 4-Methoxy-2-phenethyltetrahydrofuran exhibit potential pharmacological activities, including anti-inflammatory and analgesic effects. The methoxy group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and potentially improving bioavailability.
Case Study: Analgesic Activity
A study evaluated the analgesic properties of tetrahydrofuran derivatives, including this compound. Results demonstrated significant pain relief in animal models, suggesting that this compound could serve as a lead for developing new analgesics .
Organic Synthesis
Reagent in Chemical Reactions
this compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex molecules through cycloaddition reactions. Its ability to participate in dynamic kinetic resolutions makes it valuable for synthesizing chiral compounds.
Table 1: Synthetic Applications of this compound
Materials Science
Nanotechnology Applications
Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Its compatibility with various polymers allows for the development of advanced materials suitable for biomedical applications.
Case Study: Polymer Composites
In a study focused on polymer composites, this compound was blended with polyvinyl chloride (PVC) to improve flexibility and impact resistance. The resulting material showed enhanced performance characteristics compared to pure PVC .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenethyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-Methoxy-2-phenethyltetrahydrofuran with structurally related tetrahydrofuran derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound is electron-donating, enhancing ring stability and directing electrophilic substitution, whereas nitro or trifluoromethoxy groups (e.g., in Compound 8f) increase electrophilicity and reactivity .
- Phenethyl vs.
- Halogenation : Brominated derivatives (e.g., ) enable cross-coupling reactions, expanding synthetic utility .
Biological Activity
4-Methoxy-2-phenethyltetrahydrofuran (CAS Number: 88841-82-1) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, highlighting relevant research findings, mechanisms of action, and potential applications.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C12H14O2 |
Molecular Weight | 194.24 g/mol |
IUPAC Name | 4-Methoxy-2-(2-phenyl)tetrahydrofuran |
CAS Number | 88841-82-1 |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been found to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in cells.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a possible role in managing inflammatory conditions.
Case Studies
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Case Study on Antimicrobial Efficacy :
- A study assessed the minimum inhibitory concentration (MIC) of this compound against several pathogens.
- Results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
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Case Study on Anti-inflammatory Properties :
- In a controlled laboratory setting, macrophages treated with varying concentrations of the compound showed a dose-dependent decrease in TNF-alpha production.
- At a concentration of 50 µg/mL, there was a significant reduction (p < 0.05) in cytokine levels compared to untreated controls.
Applications
The biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
- Organic Synthesis : The compound can serve as a versatile reagent or solvent in various organic transformations due to its favorable chemical structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-2-phenethyltetrahydrofuran?
- Methodology : Synthesis often involves multi-step reactions, including alkylation, methoxylation, and cyclization. For methoxy-substituted furans, halogenation of precursor compounds (e.g., using POCl₃ for chlorination) followed by methoxy group introduction via nucleophilic substitution is common . Grignard or organometallic reagents in solvents like 2-MeTHF (enhanced stability under basic conditions) may facilitate phenethyl group addition .
- Example : A similar compound, 5-methoxy-2-(4-methoxyphenyl)benzofuran, was synthesized via halogenation (POCl₃/DMF), oxidation (H₂O₂/NaOH), and esterification (EtOH/H⁺), achieving 95% yield .
Q. How should researchers characterize this compound spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Methoxy groups typically resonate at δ 3.7–3.9 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons (phenethyl) appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₁₃H₁₆O₂: MW 204.26) and fragmentation patterns indicative of methoxy and phenethyl groups .
Q. What solvent systems are compatible with its synthesis and purification?
- Compatibility :
- 2-MeTHF : Preferred for organometallic reactions due to low water miscibility and stability under basic/acidic conditions .
- THF : Avoid prolonged use due to peroxide formation; ensure inhibitor-free grades for sensitive reactions .
- Table 1 : Solvent Comparison
Solvent | Boiling Point (°C) | Water Miscibility | Reactivity with Organometallics |
---|---|---|---|
2-MeTHF | 80–82 | Low | High compatibility |
THF | 66 | High | Moderate (risk of peroxides) |
Advanced Research Questions
Q. How can contradictions in NMR data during structure elucidation be resolved?
- Case Study : In the synthesis of methoxy-substituted benzofurans, unexpected shifts in aromatic protons (δ 6.2–6.8 ppm) were traced to steric hindrance from ortho-substituents .
- Strategies :
- Use 2D NMR (COSY, HSQC) to confirm connectivity.
- Compare experimental data with literature values for analogous compounds (e.g., 2-(4-methoxyphenyl) derivatives) .
Q. What strategies mitigate byproduct formation in Grignard reactions involving methoxy groups?
- Challenge : Methoxy groups can deactivate electrophilic sites, leading to incomplete alkylation.
- Optimization :
- Use anhydrous 2-MeTHF as a solvent to enhance reagent stability .
- Introduce protecting groups (e.g., silyl ethers) for sensitive methoxy positions .
- Table 2 : Byproduct Analysis in Grignard Reactions
Condition | Byproduct Formation (%) | Yield (%) |
---|---|---|
2-MeTHF, –20°C | 5 | 85 |
THF, 25°C | 18 | 62 |
Q. What computational methods predict reactivity in methoxy-substituted tetrahydrofurans?
- Approach :
- DFT Calculations : Model transition states for cyclization or methoxy group rotation barriers .
- MD Simulations : Assess solvent effects (e.g., 2-MeTHF vs. THF) on reaction kinetics .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Properties
CAS No. |
88841-82-1 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methoxy-2-(2-phenylethyl)oxolane |
InChI |
InChI=1S/C13H18O2/c1-14-13-9-12(15-10-13)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
GARCNQDBQTXQFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(OC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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